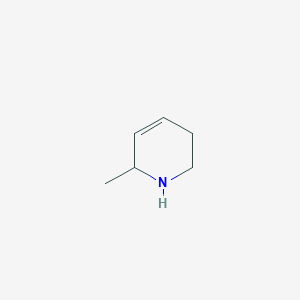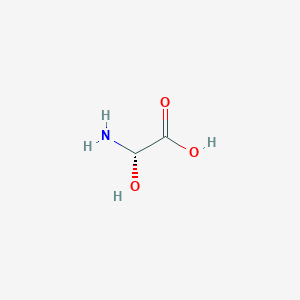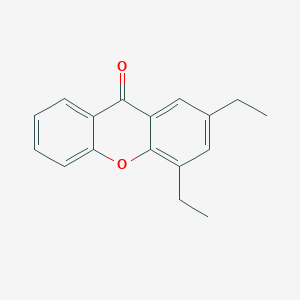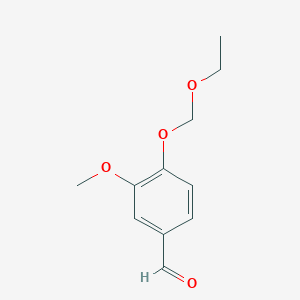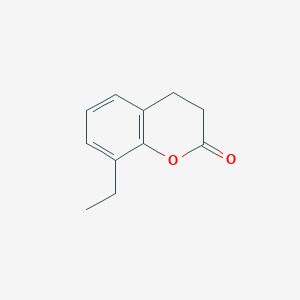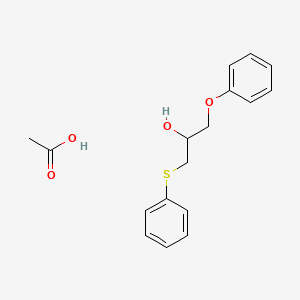
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol: is a chemical compound that combines the properties of acetic acid, phenoxy, and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenoxy-3-phenylsulfanylpropan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylsulfanyl derivatives.
Applications De Recherche Scientifique
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Phenoxy-3-phenylsulfanylpropan-2-ol: Lacks the acetic acid moiety, which may affect its reactivity and applications.
Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid but lacks the phenylsulfanyl group, leading to different chemical properties and uses.
Uniqueness: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol is unique due to the presence of both phenoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its combination of functional groups allows for diverse chemical transformations and a wide range of scientific research applications.
Propriétés
Numéro CAS |
120915-43-7 |
|---|---|
Formule moléculaire |
C17H20O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S.C2H4O2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;1-2(3)4/h1-10,13,16H,11-12H2;1H3,(H,3,4) |
Clé InChI |
ROFUOCGDFXVLOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


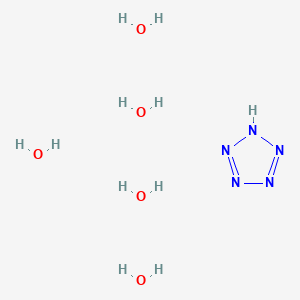
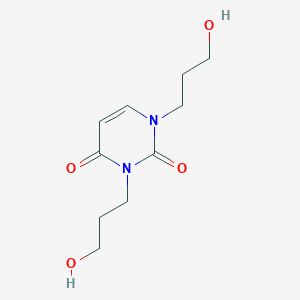

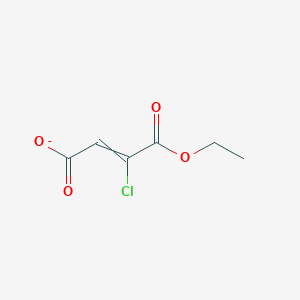
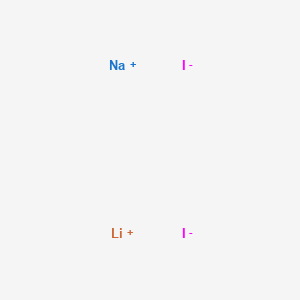
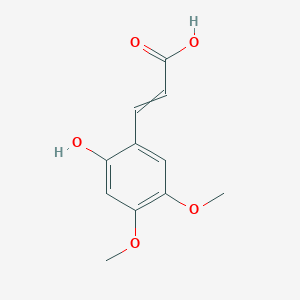
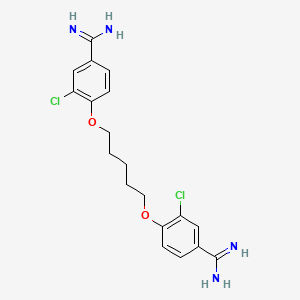
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
